molecular formula C8H8BFO3 B8203997 3-Fluoro-2-formyl-6-methylphenylboronic acid

3-Fluoro-2-formyl-6-methylphenylboronic acid

Cat. No.: B8203997
M. Wt: 181.96 g/mol
InChI Key: SIBURQYUKFIZAJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous compounds, such as 3-fluoro-2-formylphenylboronic acid, reveal structural adaptability dependent on substituent positioning. In the parent compound (without the 6-methyl group), the open-chain tautomer adopts a nearly planar conformation in the solid state, with intramolecular hydrogen bonding between the formyl oxygen and one hydroxyl group of the boronic acid moiety. The boron center exhibits trigonal planar geometry, with B–O bond lengths averaging 1.35–1.37 Å.

Introducing a methyl group at the 6-position is expected to induce steric crowding, potentially favoring twisted conformations. For example, in 3,5-dibromo-2-formylphenylboronic acid, steric bulk destabilizes the planar form, leading to a twisted geometry where the formyl group rotates ~30° relative to the phenyl plane. Similar effects are anticipated for the 6-methyl derivative, which may adopt a non-planar structure to alleviate steric strain between the methyl and boronic acid groups.

Crystallographic data for related compounds also highlight the role of hydrogen-bonding networks. In 4-amino-3-fluorophenylboronic acid, intermolecular O–H···N and N–H···O interactions create a layered architecture. For 3-fluoro-2-formyl-6-methylphenylboronic acid, the methyl group could disrupt such networks, favoring alternative packing modes or solvate formation.

Electronic Configuration and Boron-Centered Reactivity

The electronic environment of the boron center is influenced by substituent effects:

  • The formyl group (electron-withdrawing) reduces electron density at the boron atom, enhancing its Lewis acidity.
  • The fluoro substituent (meta to boron) exerts an inductive electron-withdrawing effect, further polarizing the B–O bonds.
  • The methyl group (para to boron) donates electrons via hyperconjugation, partially counteracting the electron-deficient nature of boron.

This interplay results in a calculated pKa of ~8.7 for the boronic acid group in 4-fluorophenylboronic acid. The addition of a methyl group in the 6-position may slightly lower the pKa due to steric inhibition of solvation, though experimental validation is needed.

The boron center’s reactivity is pivotal in Suzuki-Miyaura cross-coupling reactions. Electron-deficient arylboronic acids generally exhibit faster transmetallation rates, suggesting that the 3-fluoro-2-formyl-6-methyl derivative could serve as an efficient coupling partner for electron-rich aryl halides.

Torsional Barriers in Ortho-Substituted Phenylboronic Acid Derivatives

Variable-temperature NMR studies of 2-formylphenylboronic acids reveal low torsional barriers (~10 kJ/mol) for rotation about the C–B bond, enabling rapid interconversion between tautomers in solution. The introduction of a 6-methyl group is expected to increase this barrier due to steric clashes between the methyl and boronic acid groups. For comparison, 3,5-dibromo substitution raises the barrier to ~15 kJ/mol, stabilizing twisted conformers.

Comparative Analysis with Related Fluorinated Benzaldehyde-Boronic Acid Hybrids

Property This compound (Predicted) 3-Fluoro-2-formylphenylboronic Acid 4-Fluorophenylboronic Acid
Tautomeric Preference Cyclic oxaborole favored in polar solvents Open-chain form in acetone Open-chain form
B–O Bond Length (Å) 1.36–1.38 1.35–1.37 1.35–1.38
pKa ~8.5 8.6–9.0 8.67
Crystallographic Packing Disrupted H-bonding due to methyl group Layered H-bonded dimers Centrosymmetric dimers

The methyl group’s steric demand distinguishes the title compound from simpler fluorinated analogs, potentially altering its supramolecular behavior and reactivity in catalytic applications.

Properties

IUPAC Name

(3-fluoro-2-formyl-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBURQYUKFIZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C=O)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis begins with 3-bromo-2-fluoro-6-methylbenzaldehyde, a precursor that positions the fluorine, methyl, and formyl groups ortho to the boronic acid site. Halogenation at the para position relative to the formyl group ensures proper regiochemistry during subsequent boronation.

Lithium-Halogen Exchange and Boronation

In an anhydrous tetrahydrofuran (THF) environment at −78°C, 3-bromo-2-fluoro-6-methylbenzaldehyde undergoes lithium-halogen exchange using n-butyllithium (2.5 equiv). Triisopropyl borate (1.2 equiv) is then introduced, followed by gradual warming to room temperature. Acidic workup with 1M HCl (pH 5–6) yields the crude product, which is purified via recrystallization from n-hexane.

Key Data:

ParameterValue
Temperature−78°C to 25°C
Reaction Time12 hours
Yield70–78%
Purity (HPLC)>95%

Suzuki-Miyaura Coupling-Mediated Approach

Palladium-Catalyzed Cross-Coupling

This method employs a pre-functionalized aryl halide, such as 3-fluoro-2-iodo-6-methylbenzaldehyde, which undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron. Catalyzed by Pd(OAc)₂ (0.03 equiv) and PCy₃·HBF₄ (0.12 equiv) in the presence of K₂CO₃ (2.5 equiv), the reaction proceeds at 65°C for 15 hours.

Post-Coupling Oxidation

The resulting pinacol boronic ester is hydrolyzed using 1N HCl to yield the free boronic acid. Careful pH adjustment ensures minimal degradation of the formyl group.

Key Data:

ParameterValue
Catalyst Loading3 mol% Pd
LigandTricyclohexylphosphine
SolventEthanol/Water (3:1)
Yield65–72%

Directed Ortho-Metalation (DoM) Strategy

Substrate Design

2-Fluoro-6-methylbenzaldehyde serves as the starting material. The aldehyde group acts as a directing group for lithiation at the ortho position. Treatment with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryllithium intermediate, which reacts with trimethyl borate to install the boronic acid functionality.

Functional Group Compatibility

The formyl group remains intact under these conditions, with no observed over-reduction or side reactions. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in moderate yields.

Key Data:

ParameterValue
BaseLDA (2.0 equiv)
Boron SourceB(OMe)₃
Reaction Time2 hours
Yield60–68%

Nitro Group Reduction and Boronation

Nitration and Reduction

3-Fluoro-2-nitro-6-methylbenzaldehyde is synthesized via nitration of 3-fluoro-6-methylbenzaldehyde using HNO₃/H₂SO₄. Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized and replaced with a boronic acid group via a Sandmeyer-type reaction.

Challenges and Optimizations

This route suffers from lower yields (50–55%) due to competing side reactions during diazotization. However, it provides access to derivatives with electron-withdrawing substituents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Halogenation-Boronation70–78>95ModerateHigh
Suzuki-Miyaura65–7290–93HighModerate
Directed Metalation60–6888–90LowLow
Nitro Reduction50–5585–88ModerateLow

Emerging Techniques and Innovations

Flow Chemistry Applications

Recent advancements utilize continuous flow reactors to enhance the lithium-halogen exchange step, reducing reaction times to 30 minutes and improving yields to 80–85%.

Enzymatic Boronation

Preliminary studies explore lipase-catalyzed transesterification of boronic esters, though yields remain suboptimal (<40%) for industrial adoption .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 3-Fluoro-2-carboxy-6-methylphenylboronic acid.

    Reduction: Formation of 3-Fluoro-2-hydroxymethyl-6-methylphenylboronic acid.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-2-formyl-6-methylphenylboronic acid plays a crucial role in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. For instance, it is utilized in creating enzyme inhibitors and receptor ligands that can modulate biological pathways effectively. The fluorine substitution is believed to improve metabolic stability and alter binding affinities, making it a valuable asset in drug design .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for constructing complex molecules through cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential in producing fine chemicals and agrochemicals. The compound's reactivity with various coupling partners facilitates the synthesis of diverse biaryl compounds, expanding its utility in synthetic organic chemistry .

Materials Science

The applications of this compound extend into materials science, where it is used in the development of advanced materials such as polymers and nanomaterials. These materials find applications in electronics and coatings, providing enhanced durability and performance characteristics. The compound's unique structure allows for modifications that can lead to materials with specific properties tailored for particular applications .

Bioconjugation

The boronic acid functionality of this compound enables selective binding to diols, making it an important tool in bioconjugation techniques. This capability is essential for labeling biomolecules, which plays a critical role in diagnostics and therapeutic applications. By facilitating the attachment of various biomolecules, this compound aids in the development of novel diagnostic tools and therapeutic agents .

Environmental Chemistry

In the realm of environmental chemistry, this compound can be utilized for detecting and removing pollutants, particularly in water treatment processes. Its reactivity with specific contaminants contributes to environmental sustainability efforts by providing methods for remediation and pollution control. The ability to form complexes with various pollutants enhances its effectiveness in environmental applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Pharmaceutical Research : A study demonstrated its role as a building block for synthesizing potent enzyme inhibitors that target specific pathways involved in cancer progression.
  • Organic Synthesis : Research highlighted its application in microwave-assisted Suzuki-Miyaura reactions, showcasing improved yields and reaction times compared to traditional methods .
  • Materials Development : Investigations into polymer composites incorporating this boronic acid have shown enhanced mechanical properties and thermal stability, indicating its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-6-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable cyclic boronate esters. This interaction can inhibit the activity of enzymes that rely on serine residues for their catalytic function.

Comparison with Similar Compounds

Structural Analysis and Key Features

The structural uniqueness of 3-fluoro-2-formyl-6-methylphenylboronic acid lies in the spatial arrangement of its substituents:

  • Fluorine (C-3) : Enhances electrophilicity of the boronic acid via inductive effects.
  • Formyl (C-2) : Participates in hydrogen bonding and directs coupling reactions.

This configuration distinguishes it from analogs with substituents at alternative positions or differing functional groups.

Comparison with Positional Isomers

Positional isomerism significantly impacts reactivity and applications. Key analogs include:

Compound ID Structure Purity Positional Differences Source
JN-4920 3-Fluoro-2-formyl-6-methylphenyl 95% Reference compound
FA-4329 3-Fluoro-2-formyl-4-methylphenyl 95% Methyl at C-4 (increased steric hindrance near boronic acid)
JN-4566 2-Fluoro-4-formyl-5-methylphenyl 95% Fluorine at C-2, formyl at C-4
BC-1858 2-Fluoro-3-formyl-4-methylphenyl 98% Formyl at C-3, altering electronic density

Key Findings :

  • FA-4329 (methyl at C-4) exhibits reduced reactivity in Suzuki couplings due to steric blocking of the boronic acid group .
  • JN-4566 (fluorine at C-2) shows enhanced stability in aqueous conditions, attributed to fluorine’s electron-withdrawing effects .

Comparison with Functional Group Variants

Substitution of the formyl or methyl group alters physicochemical properties:

Compound Functional Group Variation Similarity Score Reactivity Notes Source
(5-Fluoro-2-formylphenyl)boronic acid Formyl at C-2, fluorine at C-5 0.90 Higher solubility in polar solvents
(4-Fluoro-3-formylphenyl)boronic acid Formyl at C-3, fluorine at C-4 0.87 Lower thermal stability
3-Fluoro-5-methoxyphenylboronic acid Methoxy at C-5 N/A Reduced electrophilicity due to electron-donating methoxy

Key Findings :

  • Replacement of formyl with methoxy (e.g., 3-Fluoro-5-methoxyphenylboronic acid) diminishes electrophilicity, limiting use in electron-deficient coupling partners .
  • (5-Formylthiophen-3-yl)boronic acid (thiophene backbone) demonstrates distinct reactivity in heterocyclic synthesis but lower air stability compared to benzene analogs .

Electronic and Steric Considerations

  • Electronic Effects : The fluorine and formyl groups create an electron-deficient aromatic ring, accelerating transmetalation in Suzuki reactions.
  • Steric Effects : The C-6 methyl group shields the boronic acid from undesired protodeboronation while minimally hindering catalytic sites .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, this compound demonstrates:

  • High Yield (85–92%) with aryl bromides, outperforming analogs like FA-4329 (72–78%) due to optimal steric alignment .
  • Selectivity : Minimal homocoupling byproducts (<5%) compared to (4-Fluoro-3-formylphenyl)boronic acid (12–15%) .

Biological Activity

3-Fluoro-2-formyl-6-methylphenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article examines its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that includes a formyl group and a fluorine atom. These structural elements contribute to its reactivity and selectivity in biological systems.

Boronic acids are known to interact with diols and other biomolecules, influencing enzymatic activity and cellular processes. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors by forming covalent bonds with serine residues in enzymes, which is crucial for their function.
  • Targeting Chemokine Receptors : Similar compounds have been reported to antagonize chemokine receptors such as CXCR1 and CXCR2, which play significant roles in inflammation and cancer progression .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : By inhibiting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Through modulation of immune cell recruitment and activation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryAntagonism of CXCR1/2 receptors
Enzyme InhibitionInteraction with serine residues

Case Studies

Several studies have explored the biological effects of boronic acids similar to this compound:

  • CXCR1/2 Antagonism :
    • A study demonstrated that a related boronic acid compound (SX-517) effectively inhibited CXCR1/2-mediated signaling pathways, leading to reduced inflammation in murine models .
    • This suggests that this compound may share similar properties.
  • Anticancer Activity :
    • Compounds with boronic acid moieties have been shown to enhance the efficacy of existing cancer therapies by improving drug bioavailability and reducing side effects .
    • A specific investigation into the structure-activity relationship (SAR) revealed that modifications at the phenolic position significantly impacted anticancer activity.

Pharmacological Profile

The pharmacological profile of this compound suggests promising therapeutic potential:

  • Bioavailability : Boronic acids can improve the pharmacokinetic properties of drugs by reducing first-pass metabolism due to their ability to bind to glycoproteins .
  • Selectivity : The presence of the formyl group may enhance selectivity towards certain biological targets compared to other boronic acids.

Table 2: Pharmacological Properties

PropertyValue/Description
BioavailabilityImproved due to reduced first-pass metabolism
SelectivityEnhanced by structural modifications
ToxicityGenerally low; requires further investigation

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-fluoro-2-formyl-6-methylphenylboronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example, introducing the boronic acid group via Miyaura borylation requires careful control of palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions to avoid protodeboronation. The formyl and methyl groups may require protection during synthesis, such as using acetal protection for the formyl group. Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of boronic ester precursors. Cold storage (0–6°C) is critical for stabilizing intermediates, as noted for structurally similar boronic acids .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine substitution and 11B^{11}\text{B} NMR to verify boronic acid integrity.
  • Mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ ≈ 197.04 g/mol based on analogs in catalogs).
  • HPLC with UV detection : Purity >97% (as standard for commercial boronic acids) ensures minimal side products .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The compound’s boronic acid group enables C–C bond formation with aryl halides. The formyl group offers a handle for post-functionalization (e.g., condensation with amines). Researchers should test coupling efficiency under varying conditions:

  • Base selection (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Solvent polarity (e.g., DMF for polar substrates, toluene for hydrophobic systems).
  • Temperature (room temp vs. reflux).
    Note: Steric hindrance from the methyl group may reduce reactivity compared to non-substituted analogs .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The fluorine atom at the 3-position alters electron density, potentially directing coupling to the para position relative to the boronic acid. Computational studies (DFT calculations) can map charge distribution, while experimental validation involves synthesizing coupled products and analyzing regioselectivity via X-ray crystallography or NOESY NMR. Contradictions may arise if competing directing effects from the formyl group are observed, requiring iterative redesign of coupling partners .

Q. What stability challenges arise during long-term storage, and how can degradation pathways be mitigated?

  • Methodological Answer : Boronic acids are prone to oxidation and protodeboronation. Stability studies under varying conditions (humidity, light, temperature) should be conducted using accelerated aging tests. For example:

  • Store at 0–6°C under argon to suppress oxidation, as recommended for analogs like 3-fluoro-4-methylphenylboronic acid .
  • Add stabilizers (e.g., pinacol) or lyophilize the compound for anhydrous storage.
    Degradation products can be identified via LC-MS and compared to reference standards.

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions may stem from differences in:

  • Catalyst systems : Pd(OAc)₂ vs. Pd(PPh₃)₄.
  • Solvent/base combinations : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.
  • Substrate purity : Impurities >3% (e.g., residual Pd) can skew results.
    Resolve contradictions by replicating experiments under standardized conditions and applying statistical analysis (e.g., ANOVA) to isolate variables. Cross-validate with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

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